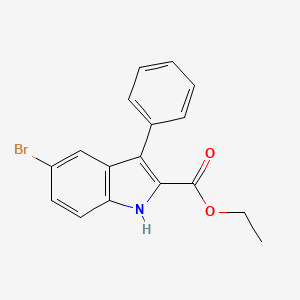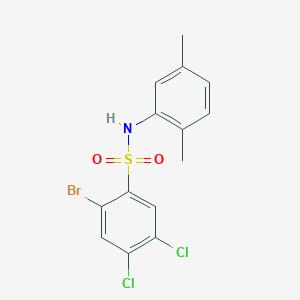![molecular formula C28H27N3O4S B2554285 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115305-78-6](/img/structure/B2554285.png)
3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of Methoxyphenyl Groups: This step involves the use of methoxyphenyl halides in a nucleophilic substitution reaction.
Attachment of the Pyrrolidine Group: This can be done via amide bond formation using pyrrolidine carboxylic acid derivatives.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The biological activity of quinazolinone derivatives makes this compound a candidate for drug development. It can be screened for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological activities. The presence of the quinazolinone core is particularly interesting due to its known bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is likely related to its ability to interact with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and pyrrolidine groups may enhance binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-quinazolin-4-one: Lacks the pyrrolidine group, which may affect its biological activity.
3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(methyl)-3,4-dihydroquinazolin-4-one: Contains a methyl group instead of the pyrrolidine group, potentially altering its chemical properties.
Uniqueness
The presence of the pyrrolidine group in 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one distinguishes it from similar compounds. This group can enhance the compound’s solubility, binding affinity, and overall biological activity, making it a unique and valuable compound for further research and development.
属性
IUPAC Name |
3-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-34-22-9-5-7-19(15-22)18-36-28-29-25-16-20(26(32)30-13-3-4-14-30)11-12-24(25)27(33)31(28)21-8-6-10-23(17-21)35-2/h5-12,15-17H,3-4,13-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCGIBJUTZPCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)




![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)



